
tert-Butyl 3-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate is a chemical compound commonly used in organic synthesis. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often employed as a protecting group for amines in peptide synthesis due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 3-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate can be synthesized through the reaction of di-tert-butyl dicarbonate with 3-aminopyrrolidine . The reaction typically involves the use of a base such as triethylamine in an organic solvent like dichloromethane. The reaction proceeds at room temperature and yields the desired product after purification.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using flow microreactor systems. This method allows for continuous production and improved efficiency compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include bases like sodium hydride or potassium carbonate.
Deprotection Reactions: Common reagents include trifluoroacetic acid or hydrochloric acid in an organic solvent.
Major Products Formed
Substitution Reactions: Products vary depending on the substituent introduced.
Deprotection Reactions: The major product is 3-aminopyrrolidine.
Scientific Research Applications
tert-Butyl 3-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate is widely used in scientific research, particularly in:
Chemistry: As a protecting group in peptide synthesis and other organic synthesis reactions.
Biology: In the synthesis of biologically active peptides and proteins.
Medicine: In the development of pharmaceuticals and drug delivery systems.
Industry: In the production of fine chemicals and intermediates for various applications.
Mechanism of Action
The mechanism of action of tert-Butyl 3-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate involves the protection of amine groups through the formation of a stable carbamate linkage. This protects the amine from unwanted reactions during synthesis and can be removed under mild acidic conditions to regenerate the free amine .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-aminopyrrolidine-1-carboxylate
- tert-Butyl 3-hydroxypyrrolidine-1-carboxylate
- tert-Butyl 3-aminopiperidine-1-carboxylate
Uniqueness
tert-Butyl 3-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate is unique due to its specific structure, which provides stability and ease of removal as a protecting group. Its use in flow microreactor systems for industrial production also sets it apart from similar compounds .
Properties
IUPAC Name |
tert-butyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-13(2,3)19-11(17)15-10-7-8-16(9-10)12(18)20-14(4,5)6/h10H,7-9H2,1-6H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTOCWURUBEKBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
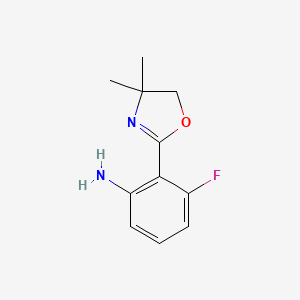
![1-Oxa-8-azaspiro[4.5]decane-3-carbonitrile](/img/structure/B11765547.png)
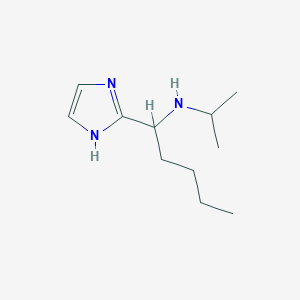
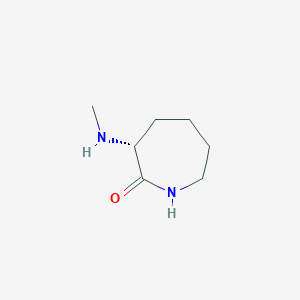
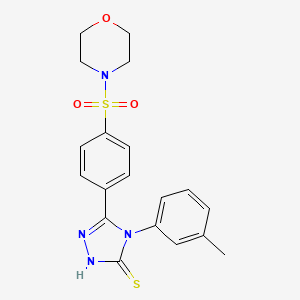

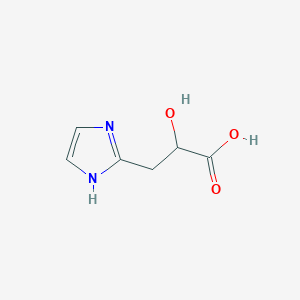

![4'-Methylspiro[indoline-3,2'-morpholin]-2-one](/img/structure/B11765570.png)
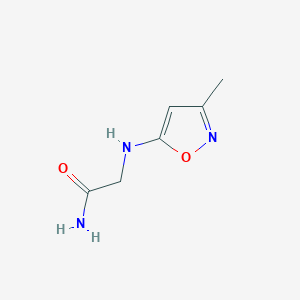
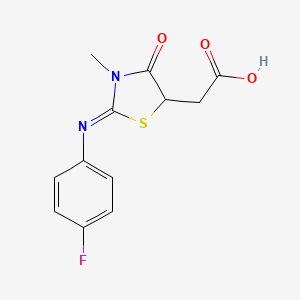
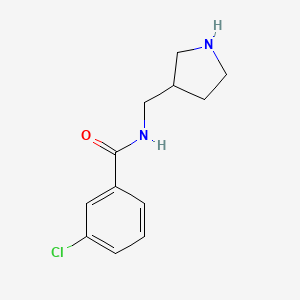

![Octahydro-6H-cyclopenta[c]pyridin-6-one](/img/structure/B11765608.png)
